Product packaging for Corticosterone-d8(Cat. No.:CAS No. 1271728-07-4)

Corticosterone-d8

Cat. No.: B1146992
CAS No.: 1271728-07-4
M. Wt: 354.5 g/mol
InChI Key: OMFXVFTZEKFJBZ-VWODBOJYSA-N
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Description

Overview of Corticosterone-d8 (Major) as a Research Tool

This compound is a deuterated analog of corticosterone (B1669441), a primary glucocorticoid hormone in many species. caymanchem.commedchemexpress.com In this compound, eight hydrogen atoms have been replaced by deuterium (B1214612) atoms. caymanchem.comscbt.com This modification makes it an ideal internal standard for the quantification of endogenous corticosterone in biological samples using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comcaymanchem.com

The use of a deuterated internal standard like this compound is critical for ensuring the accuracy and precision of analytical measurements. nih.govdoi.org It helps to correct for any loss of the analyte during sample preparation and analysis, as the labeled and unlabeled compounds behave almost identically throughout these processes. plos.orgmdpi.com The distinct mass of this compound allows it to be easily distinguished from the naturally occurring corticosterone in the mass spectrometer. nih.gov

Research applications of this compound are extensive, particularly in studies related to stress physiology, neuroendocrinology, and metabolism. lookchem.com By enabling the precise measurement of corticosterone levels, it aids in investigating the role of this hormone in the body's response to stress, its influence on the sleep-wake cycle, and its function as a precursor to aldosterone (B195564). caymanchem.com

Chemical and Physical Properties of this compound (Major)

PropertyValueSource
Chemical Formula C₂₁H₂₂D₈O₄ caymanchem.comscbt.com
Molecular Weight 354.51 g/mol scbt.comlgcstandards.com
CAS Number 1271728-07-4 caymanchem.comscbt.comlgcstandards.com
Appearance Solid caymanchem.com
Purity ≥98% (Corticosterone), ≥99% deuterated forms (d1-d8) caymanchem.com
Storage Temperature -20°C caymanchem.comcaymanchem.com
Stability ≥ 4 years caymanchem.comcaymanchem.com
Solubility Slightly soluble in ethanol (B145695) and methanol caymanchem.comcaymanchem.com

Key Research Findings Utilizing this compound

The application of this compound as an internal standard has been pivotal in numerous studies. For instance, it has been used to develop and validate sensitive LC-MS/MS methods for the simultaneous quantification of multiple steroid hormones in various biological matrices, including plasma, serum, and urine. plos.orgmdpi.comnih.gov These methods have been crucial in advancing our understanding of complex endocrine pathways and have been applied in diverse fields, from clinical diagnostics to wildlife conservation research. plos.orgfrontiersin.orguni-muenchen.de

One notable application is in the non-invasive monitoring of stress levels in animals by measuring corticosterone metabolites in urine or feces. nih.gov The accuracy of these measurements relies heavily on the use of deuterated internal standards like this compound to account for matrix effects and ensure reliable quantification. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O4 B1146992 Corticosterone-d8 CAS No. 1271728-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1/i3D2,7D2,9D,11D2,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFXVFTZEKFJBZ-VWODBOJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732168
Record name (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1271728-07-4
Record name (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analytical Methodologies Employing Corticosterone D8 Major

Mass Spectrometry-Based Quantification of Corticosterone (B1669441) and Related Steroids

Corticosterone-d8 is extensively utilized in the sensitive and specific measurement of corticosterone and a wide array of other steroid hormones through mass spectrometry. This technique has largely superseded traditional immunoassays due to its superior specificity and the capability for multiplex analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant platform for the application of this compound. Its use is integral to numerous validated methods for the simultaneous quantification of multiple steroids in a single analytical run. nih.gov

In one comprehensive LC-MS/MS method, this compound is employed as the internal standard for the quantification of corticosterone as part of a panel of 13 different steroids in human serum. synnovis.co.uk This panel includes key hormones such as testosterone (B1683101), progesterone, cortisol, and androstenedione. synnovis.co.uk The chromatographic separation is meticulously optimized to resolve isobaric compounds, which have the same mass but different structures, ensuring accurate measurement. synnovis.co.ukyoutube.com

Another study details a UHPLC-MS/MS method for the simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma, where a deuterated analog of corticosterone (corticosterone-d4) is used. nih.gov This method is particularly valuable for screening for congenital adrenal hyperplasia. nih.gov The use of deuterated internal standards for each analyte minimizes variability and ensures high accuracy. nih.govsciex.jp

Research has also demonstrated the utility of this compound in quantifying corticosterone levels in mouse urine, providing a non-invasive method for monitoring stress. nih.gov This LC-MS/MS method showed good linearity over a range of 1–5000 fmol/µL. nih.gov

The following interactive table summarizes the application of this compound in a multi-steroid LC-MS/MS panel.

AnalyteInternal StandardCalibration Range (nmol/L)Lower Limit of Quantification (LLOQ) (nmol/L)
CorticosteroneThis compound0.72 - 289.00.72
CortisolCortisol-d43.45 - 1379.03.45
11-deoxycortisol11-deoxycortisol-d20.72 - 289.00.36
21-deoxycortisol21-deoxycortisol-d80.72 - 289.00.36
AndrostenedioneAndrostenedione-d71.75 - 698.00.88
TestosteroneTestosterone-d30.17 - 69.00.17

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While less common than in LC-MS/MS, this compound and other deuterated steroids are also valuable in Gas Chromatography-Mass Spectrometry (GC-MS) for steroid profiling. nih.govresearchgate.net GC-MS often requires derivatization of the steroids to increase their volatility for analysis. nih.gov

A validated GC-MS method for the quantification of 32 urinary steroid metabolites utilizes deuterated internal standards to ensure accuracy and precision. mdpi.com Although this particular study does not specify this compound, the principle of using a deuterated analog for each class of steroid is a standard practice. In such methods, after extraction and derivatization, the samples are analyzed by GC-MS, and the use of an internal standard like this compound allows for reliable quantification by correcting for any variability during the sample preparation and analysis process. nih.govmdpi.com

Role as an Internal Standard in Quantitative Analysis

The primary function of this compound in analytical methodologies is to serve as an internal standard. nih.govsynnovis.co.uknih.gov An internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. Since this compound is chemically almost identical to corticosterone, it behaves similarly during sample extraction, derivatization, and chromatographic separation. dshs-koeln.de However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer.

Calibration Strategies and Standard Curve Generation

In quantitative analysis, this compound is crucial for constructing calibration curves. nih.govsynnovis.co.uk A calibration curve is generated by preparing a series of standards with known concentrations of the analyte (e.g., corticosterone) and a fixed concentration of the internal standard (this compound). nih.gov The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration. nih.gov

This ratiometric approach corrects for variations in sample preparation and instrument response. For instance, in the analysis of 13 serum steroids, a calibration curve for corticosterone was established over a range of 0.72 to 289.0 nmol/L, with this compound used as the internal standard. synnovis.co.uk Similarly, a method for 17 adrenal corticosteroids established a 7-point calibration curve for corticosterone from 0.1 to 20.0 ng/mL. nih.gov

Assessment of Matrix Effects and Ionization Efficiency

Biological samples like plasma and urine are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. dshs-koeln.de This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.

This compound plays a vital role in assessing and compensating for these matrix effects. nih.gov Since the internal standard co-elutes with the analyte and has very similar physicochemical properties, it is assumed to experience the same degree of ion suppression or enhancement. dshs-koeln.de By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable results. nih.gov One study determined the extent of matrix effects by comparing the response of this compound spiked into urine samples before extraction with its response in a clean solvent. nih.gov

Validation Parameters: Linearity, Accuracy, Precision, and Limits of Quantification

The use of this compound is fundamental to the validation of analytical methods, ensuring they meet stringent criteria for reliability and reproducibility.

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte. Methods using this compound have demonstrated excellent linearity, with correlation coefficients (r²) often exceeding 0.99. nih.govsynnovis.co.uk

Accuracy: This refers to the closeness of the measured value to the true value. In a method for quantifying corticosterone in mouse urine, the accuracy was reported to be 97.9%. nih.gov In another multi-steroid assay, accuracies ranged from 95% to 108%. nih.gov

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD). For LC-MS/MS methods employing this compound, intra-day and inter-day variations are generally below 15%. nih.govnih.gov

Limits of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. For corticosterone, LOQs as low as 0.72 nmol/L have been achieved in serum using this compound as an internal standard. synnovis.co.uk Another method reported an LOQ of 0.823 fmol/µL in mouse urine. nih.gov

The following interactive table provides a summary of validation parameters from a representative LC-MS/MS method for steroid analysis.

ParameterCorticosteroneCortisol11-deoxycortisol
Linearity (r²)>0.99>0.99>0.99
Accuracy (% Recovery)90.4 - 110.695 - 108Not Reported
Precision (% RSD)≤104.5 - 10.1Not Reported
LLOQ (nmol/L)0.723.450.36

Sample Preparation and Extraction Techniques Employing this compound (Major)

This compound is a deuterated form of corticosterone, frequently utilized as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays. caymanchem.commedchemexpress.com Its utility lies in its chemical similarity to the endogenous analyte, corticosterone, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for procedural losses and variations. The choice of sample preparation technique is critical for removing interferences from complex biological matrices like plasma, serum, saliva, and urine to ensure accurate quantification of corticosterone. ed.ac.uknih.govsciex.com

Supported Liquid Extraction (SLE)

Supported Liquid Extraction (SLE) is a high-throughput sample preparation technique analogous to traditional liquid-liquid extraction (LLE) but performed in a 96-well plate format. biotage.co.jp This method avoids common LLE issues such as emulsion formation. biotage.co.jp In SLE, the aqueous sample, often pre-treated, is loaded onto a solid, inert support material. A water-immiscible organic solvent is then passed through the support, allowing for the extraction of the analytes of interest while leaving behind hydrophilic interferences.

In the analysis of corticosteroids, including corticosterone, from plasma and saliva, SLE has proven to be an effective technique. ed.ac.uknih.gov The general procedure involves diluting the biological sample (e.g., plasma, saliva) with an aqueous solution, which can be water or a mild acid like formic acid, to adjust the pH. ed.ac.ukbiotage.co.jp This mixture is then loaded onto the SLE plate. After a brief period to allow the sample to absorb onto the support, an organic solvent or a mixture of solvents is added to elute the analytes. biotage.co.jp this compound is added to the sample before extraction to serve as an internal standard. ed.ac.uk

Various extraction solvents have been evaluated for their efficiency in recovering corticosteroids. Common choices include ethyl acetate (EtOAc), dichloromethane (DCM), methyl tert-butyl ether (MTBE), and mixtures like dichloromethane/isopropanol (DCM/IPA). biotage.co.jpresearchgate.net The choice of solvent depends on the specific properties of the analytes and the sample matrix. Following extraction, the organic solvent is typically evaporated, and the residue is reconstituted in a solution compatible with the analytical instrument, such as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. biotage.co.jpnih.gov

Below is a table summarizing typical conditions used in SLE for corticosteroid analysis.

ParameterDescriptionReference
Sample Type Human Plasma, Serum, Saliva ed.ac.ukbiotage.co.jpnih.gov
Sample Pre-treatment Dilution with water or 0.1% formic acid biotage.co.jp
Internal Standard This compound ed.ac.uk
Extraction Solvents Dichloromethane/isopropanol (DCM/IPA), Ethyl acetate (EtOAc), Dichloromethane (DCM), Methyl tert-butyl ether (MTBE) biotage.co.jpresearchgate.net
Post-Extraction Evaporation of solvent and reconstitution in a water/methanol mixture biotage.co.jpnih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. In the context of steroid analysis from biological fluids, LLE is employed to extract corticosteroids from the complex sample matrix into an organic phase, leaving behind proteins and other interfering substances. sciex.comsynnovis.co.uk

The procedure generally involves mixing the biological sample, such as plasma or serum, with an organic solvent. sciex.com this compound is added as an internal standard prior to the extraction process to account for any loss of analyte during sample handling. sciex.comsciex.com The choice of solvent is crucial for efficient extraction. Methyl tert-butyl ether (MTBE) has been shown to provide good extraction recovery for a range of steroids, including corticosterone. nih.gov Ethyl acetate is another commonly used solvent. synnovis.co.uk After vigorous mixing to facilitate the transfer of the analytes into the organic phase, the mixture is centrifuged to separate the two layers. The organic layer containing the steroids is then collected, evaporated to dryness, and the residue is reconstituted in a suitable solvent for analysis by LC-MS/MS. sciex.comnih.gov

The following table outlines common parameters in LLE protocols for corticosteroid analysis.

ParameterDescriptionReference
Sample Type Human Plasma, Serum sciex.comnih.gov
Sample Volume 50 µL - 100 µL sciex.comnih.gov
Internal Standard This compound sciex.com
Extraction Solvent Methyl tert-butyl ether (MTBE), Ethyl acetate synnovis.co.uknih.gov
Post-Extraction Evaporation of the organic phase and reconstitution of the residue sciex.comnih.gov

Protein Precipitation and Further Purification Methods

Protein precipitation is a common first step in the sample preparation of biological fluids like serum and plasma, designed to remove the bulk of proteins that can interfere with downstream analysis and damage analytical columns. phenomenex.com This is often achieved by adding an organic solvent, such as acetonitrile or acetone, which reduces the solubility of proteins, causing them to precipitate out of the solution. mdpi.comthermofisher.comabcam.com

In methods for analyzing corticosteroids, a "crash" solution, typically acetonitrile containing the deuterated internal standards like this compound, is added to the serum or plasma sample. synnovis.co.uk After vortexing and centrifugation, the supernatant, which contains the analytes of interest, is separated from the protein pellet. synnovis.co.uk

While protein precipitation is effective at removing a large portion of proteins, the resulting supernatant may still contain other interfering substances like phospholipids. nih.gov Therefore, this initial clean-up step is often followed by a more selective purification method. The supernatant can be subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further purification. synnovis.co.uknih.govmdpi.com For instance, after protein precipitation with acetonitrile, the supernatant can be further extracted with ethyl acetate (LLE). synnovis.co.uk Alternatively, SPE using cartridges like C18 can be employed to selectively retain and then elute the steroids, providing a cleaner extract. mdpi.comnih.gov This combination of techniques ensures a robust sample clean-up, leading to more reliable and accurate quantification in sensitive analytical methods like LC-MS/MS. nih.gov

A summary of a combined protein precipitation and LLE procedure is provided in the table below.

StepDescriptionReference
1. Protein Precipitation Add acetonitrile containing this compound and other internal standards to the serum sample. synnovis.co.uk
2. Separation Vortex and centrifuge to pellet the precipitated proteins. synnovis.co.uk
3. Further Extraction (LLE) Transfer the supernatant and perform liquid-liquid extraction with a solvent like ethyl acetate. synnovis.co.uk
4. Final Preparation Evaporate the organic layer and reconstitute the residue for analysis. synnovis.co.uk

Applications of Corticosterone D8 Major in Endocrine and Metabolic Research

Investigation of Glucocorticoid Biosynthesis and Metabolic Pathways

The chemical reactions and pathways that result in the formation of glucocorticoids, which are C21 corticosteroids synthesized from cholesterol, are known as the glucocorticoid biosynthetic process. ebi.ac.uk Corticosterone-d8 is instrumental in elucidating the complex processes of glucocorticoid biosynthesis and metabolism.

Studies on Steroidogenesis in Animal Models (e.g., Rat Salivary Glands)

While the adrenal glands are the primary site of steroid hormone production, recent studies have revealed that other tissues, such as the salivary glands in rats, also possess steroidogenic capabilities. nih.govresearchgate.net Research has demonstrated that rat salivary gland homogenates can synthesize corticosterone (B1669441) from pregnenolone. nih.govresearchgate.net In these studies, this compound would be an invaluable internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis to accurately quantify the locally synthesized corticosterone, distinguishing it from circulating corticosterone and confirming the enzymatic activity within the salivary glands. nih.gov This highlights the role of this compound in exploring extra-adrenal glucocorticoid production. nih.govdntb.gov.ua

Elucidation of Glucocorticoid Interconversion by Hydroxysteroid Dehydrogenases (HSDs) in Research Models

The bioavailability of active glucocorticoids is regulated by the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which interconvert active cortisol (in humans) or corticosterone (in rodents) and their inactive 11-keto forms, cortisone (B1669442) and 11-dehydrocorticosterone, respectively. nih.govresearchgate.netresearchgate.nettaylorandfrancis.com this compound can be used in tracer studies to investigate the kinetics of these enzymes. By introducing a known amount of this compound, researchers can track its conversion to deuterated metabolites, thereby quantifying the rates of oxidation (by 11β-HSD2) and reduction (by 11β-HSD1) in various tissues and research models. nih.govtaylorandfrancis.com This provides insights into tissue-specific glucocorticoid regulation and its implications in metabolic and endocrine disorders.

Analysis of Corticosterone and Metabolites in Biological Matrices (e.g., Urine, Serum, Tissue, Excreta, Feather, Egg Albumen)

This compound is widely employed as an internal standard for the accurate quantification of corticosterone and its metabolites in a variety of biological samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comnih.govresearchgate.net This is crucial for obtaining reliable data in studies monitoring stress responses, circadian rhythms, and metabolic changes in animals and humans. caymanchem.com The use of a deuterated internal standard corrects for variations in sample preparation and analytical instrumentation, ensuring high precision and accuracy. nih.govresearchgate.net

For instance, in studies measuring corticosterone levels in mouse urine, this compound is spiked into the samples to account for extraction efficiency and matrix effects, leading to a robust and validated analytical method. nih.govresearchgate.net Similarly, it has been used in the analysis of corticosterone in egg albumen, although some studies have found corticosterone levels in this matrix to be below the detectable limits. researchgate.net The versatility of this compound as an internal standard extends to its use in the analysis of serum, tissue homogenates, and fecal samples, making it an essential tool for non-invasive stress monitoring and metabolic research. caymanchem.com

Tracer Studies in In Vivo Systems

In vivo tracer studies using this compound provide dynamic information about the fate of corticosterone in a living organism.

Kinetic Analysis of Steroid Turnover and Distribution

By administering this compound to an animal model, researchers can trace its distribution throughout the body and determine its turnover rate. taylorandfrancis.com This involves collecting serial blood samples and analyzing the plasma for the presence of both the deuterated tracer and its unlabeled counterpart. The rate of disappearance of this compound from the circulation provides a direct measure of its metabolic clearance. Furthermore, by analyzing different tissues, the tissue-specific uptake and accumulation of corticosterone can be assessed, offering valuable information on the target organs of glucocorticoid action.

Assessment of Glucocorticoid Production and Clearance Rates

This compound is crucial for accurately determining the production and clearance rates of endogenous corticosterone. taylorandfrancis.comnih.gov In a typical stable isotope dilution study, a known amount of this compound is infused into the bloodstream at a constant rate. Once a steady state is reached, the dilution of the deuterated tracer by endogenously produced, unlabeled corticosterone is measured in plasma samples. This allows for the calculation of the endogenous production rate. Simultaneously, the rate at which corticosterone is removed from the circulation, known as the metabolic clearance rate, can be determined from the infusion rate and the steady-state plasma concentration of the tracer. These measurements are fundamental to understanding the dynamics of the hypothalamic-pituitary-adrenal (HPA) axis in both physiological and pathological states.

Differential Contributions of Local Steroid Regeneration

In such studies, this compound is essential as an internal standard. nih.gov For instance, researchers infuse deuterated tracers of corticosterone precursors to track their conversion to active corticosterone in specific tissues like the liver, adipose tissue, and brain. When tissue samples are collected and analyzed, a known amount of this compound is added to each homogenate. nih.gov This allows for the precise quantification of the endogenously formed deuterated corticosterone, correcting for any variations in sample processing and analytical performance. This methodology has been pivotal in revealing, for example, that adipose tissue can be a more significant contributor to circulating glucocorticoid levels than the liver under certain conditions.

Table 1: Role of this compound in a Representative Local Steroid Regeneration Study

Research Step Application of this compound (Major) Significance
Sample PreparationAdded as an internal standard to tissue homogenates (e.g., liver, adipose, brain). nih.govCorrects for procedural losses during extraction and purification of steroids from complex biological matrices.
Mass Spectrometry AnalysisProvides a distinct mass-to-charge (m/z) ratio that is separate from the endogenous corticosterone and the experimental deuterated tracers. nih.govAllows for unambiguous identification and serves as a stable reference point for quantification.
Data NormalizationThe signal intensity of the target analytes is measured relative to the signal intensity of this compound. nih.govEnsures high precision and accuracy in determining the concentration of regenerated corticosterone, enabling meaningful comparisons between different tissues and experimental groups.

Research on Hypothalamic-Pituitary-Adrenal (HPA) Axis Dynamics

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a central neuroendocrine system that regulates the body's response to stress. nih.gov Corticosterone is the primary effector hormone of the HPA axis in rodents and other species. nih.gov Investigating the dynamics of HPA axis function, including its response to stressors and its feedback mechanisms, requires highly sensitive and specific measurement of corticosterone levels in circulation and in various tissues.

This compound serves as the gold-standard internal standard for LC-MS/MS methods used to quantify corticosterone in HPA axis research. nih.govsynnovis.co.uk These highly specific analytical methods are crucial for distinguishing corticosterone from other structurally similar steroids, a common issue with less specific immunoassay methods. The use of this compound ensures the accuracy needed to detect subtle but significant changes in HPA axis activity, such as those induced by chronic stress, genetic modifications, or pharmacological interventions. This precision is vital for understanding the pathophysiology of stress-related disorders.

Non-invasive Biomarker Applications in Animal Stress Research

Investigating stress in wild and laboratory animals benefits greatly from non-invasive methods of hormone monitoring, which avoid the confounding stress of sample collection itself. researchgate.net Corticosterone and its metabolites can be measured in feces, urine, hair, and saliva as biomarkers of HPA axis activity. researchgate.netnih.gov The concentrations of these biomarkers reflect an integrated hormonal state over a period, providing valuable insights into an animal's physiological response to environmental and social stressors.

The quantification of corticosterone from these diverse and often complex matrices relies heavily on robust analytical techniques like LC-MS/MS. In these assays, this compound is an indispensable tool. caymanchem.com It is added during the sample extraction process to account for variability in extraction efficiency and matrix effects, which can be significant in samples like feces. By providing a reliable internal standard, this compound enables the accurate measurement of corticosterone levels, allowing researchers to correlate these non-invasive biomarkers with specific stressors and animal welfare outcomes.

Table 2: Use of this compound in Non-Invasive Stress Monitoring

Sample Type Role of this compound Research Application Example
Feces/ExcretaInternal standard for LC-MS/MS quantification of corticosterone metabolites.Assessing the long-term stress effects of habitat fragmentation on a wildlife population.
SalivaInternal standard for measuring free corticosterone. nih.govMonitoring acute stress responses to a specific experimental stimulus in laboratory rodents.
Hair/FeathersInternal standard for quantifying corticosterone incorporated over time.Evaluating chronic stress levels associated with different housing conditions in captive animals.

Investigating Circadian Rhythms of Corticosterone

Corticosterone secretion follows a distinct circadian rhythm, with levels peaking at the onset of the active period (e.g., the beginning of the dark cycle for nocturnal rodents) and reaching a nadir during the resting phase. nih.govresearchgate.net This rhythm is a fundamental aspect of HPA axis function and plays a critical role in synchronizing peripheral clocks throughout the body, thereby regulating metabolism, immune function, and behavior. zrtlab.comnih.gov

Disruptions in the corticosterone circadian rhythm are associated with various pathological conditions. Research aimed at understanding the mechanisms of this rhythm and the consequences of its disruption requires frequent sampling and highly accurate hormone measurements. The use of this compound as an internal standard in LC-MS/MS methods is crucial for these studies. caymanchem.com It allows for the precise quantification of the wide dynamic range of corticosterone concentrations observed throughout a 24-hour cycle, from the very low levels at the trough to the high levels at the peak. researchgate.net This accuracy is essential for detecting subtle alterations in rhythmicity caused by factors such as stress, disease, or genetic manipulation of clock genes.

Corticosterone D8 Major in Pharmacological and Pre Clinical Research

Elucidating Mechanisms of Glucocorticoid Action

Corticosterone-d8, a deuterated isotopologue of corticosterone (B1669441), serves as an indispensable analytical tool in studies aimed at elucidating the complex mechanisms of glucocorticoid action. While not biologically active itself, its use as an internal standard in mass spectrometry-based quantification methods provides the accuracy and precision necessary to study the physiological and molecular effects of endogenous corticosterone. caymanchem.comglpbio.com

Glucocorticoids, such as corticosterone, exert their effects primarily by binding to intracellular glucocorticoid receptors (GR) and mineralocorticoid receptors (MR). drugbank.comtg.org.au Upon binding, the receptor-ligand complex translocates to the cell nucleus. endocrinology.org There, it modulates the transcription of target genes by binding directly to specific DNA sequences known as glucocorticoid response elements (GREs) or by interacting with other transcription factors to either activate or repress gene expression. nih.govnih.govnih.gov This genomic action underlies the widespread effects of glucocorticoids on metabolism, the immune system, and stress responses. endocrinology.org

The elucidation of these pathways relies on the ability to accurately correlate circulating concentrations of corticosterone with downstream molecular events. This is where this compound plays a critical role. By enabling precise measurement of the native hormone in biological samples, researchers can:

Establish Concentration-Response Relationships: Determine the precise levels of corticosterone required to trigger GR activation, nuclear translocation, and subsequent changes in gene expression.

Investigate HPA Axis Dynamics: Study the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis, where glucocorticoids inhibit their own production. nih.gov Accurate quantification is essential to model these dynamic processes. nih.gov

Differentiate Receptor Affinity: In tissues expressing both GR and MR, understanding which receptor is activated depends on the concentration of the hormone. Corticosterone binds to the high-affinity MR at low concentrations and to the lower-affinity GR at higher concentrations, such as during stress. nih.gov this compound allows for the precise measurement needed to study this differential activation.

The use of stable isotope-labeled standards like this compound is fundamental for generating the reliable quantitative data that underpins our modern understanding of glucocorticoid signaling pathways. medchemexpress.comnih.gov

Table 1: Key Steps in the Mechanism of Glucocorticoid Action
StepDescriptionRole of Accurate Quantification (Using this compound)
Ligand BindingCorticosterone diffuses across the cell membrane and binds to cytosolic Glucocorticoid Receptors (GR). endocrinology.orgCorrelates extracellular and intracellular hormone concentrations with receptor occupancy.
Receptor ActivationUpon binding, the GR undergoes a conformational change, dissociating from a complex of heat shock proteins. nih.govHelps determine the threshold concentration of corticosterone needed for receptor activation.
Nuclear TranslocationThe activated hormone-receptor complex moves into the cell nucleus. tg.org.auAllows researchers to link specific corticosterone levels to the rate and extent of nuclear translocation.
Gene RegulationThe complex binds to Glucocorticoid Response Elements (GREs) on DNA or interacts with other transcription factors to alter gene expression. nih.govnih.govEnables correlation of hormone concentration with the expression levels of specific target genes.

Applications in Drug Discovery and Development: Pre-clinical Screening and Structure-Activity Relationship Studies

In the realm of drug discovery and development, this compound is a key analytical reagent used to facilitate pre-clinical research, particularly in the screening of new chemical entities and in conducting structure-activity relationship (SAR) studies. Its function as an internal standard ensures the reliability of data generated in these critical early-stage assessments. tandfonline.com

Pre-clinical Screening: During pre-clinical screening, potential drug candidates are evaluated for their intended effects and off-target activities. For compounds designed to modulate the endocrine system, it is crucial to assess their impact on steroidogenesis. Assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard, allow for the precise measurement of corticosterone levels in various models. nih.govmdpi.com This approach is used to:

Identify Inhibitors or Inducers of Steroid Synthesis: Test compounds are incubated with adrenal cells or administered to animal models, and subsequent changes in corticosterone production are accurately quantified. This helps identify drugs that may disrupt adrenal function.

Evaluate Metabolic Effects: Researchers can screen compounds for their potential to alter the metabolic clearance of corticosterone, providing insights into potential drug-drug interactions. drugbank.com

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to medicinal chemistry and aim to understand how modifications to a molecule's chemical structure affect its biological activity. uomustansiriyah.edu.iq For corticosteroids, the goal is often to enhance anti-inflammatory (glucocorticoid) activity while minimizing undesirable mineralocorticoid effects. uomustansiriyah.edu.iq

While these studies test a variety of steroid analogs, the role of this compound is to enable the accurate measurement of a key biological endpoint: the suppression of endogenous corticosterone production. This is a classic indicator of a compound's glucocorticoid potency via the HPA axis negative feedback mechanism. nih.gov By administering different synthetic steroid analogs to animal models and measuring the degree of corticosterone suppression, researchers can establish a clear link between chemical structure and pharmacological potency. nih.gov

Table 2: Structure-Activity Relationships of Corticosteroids
Structural ModificationEffect on ActivityExample Compound
11β-Hydroxyl GroupEssential for glucocorticoid activity. Conversion to a ketone group (e.g., in cortisone) results in an inactive compound that requires metabolic activation. derangedphysiology.comCortisol, Corticosterone
Double Bond at C1-C2Increases glucocorticoid activity and slows metabolism. uomustansiriyah.edu.iqPrednisolone
Fluorination at C9αGreatly enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iqFludrocortisone
Methylation at C6αIncreases glucocorticoid activity and reduces mineralocorticoid activity relative to the parent compound. uomustansiriyah.edu.iqMethylprednisolone (B1676475)

Comparative Pharmacological Profiling of Glucocorticoids in Animal Models

This compound is extensively used in the comparative pharmacological profiling of glucocorticoids in animal models, especially in rodents, where corticosterone is the dominant endogenous glucocorticoid. nih.govidsplc.com These studies are vital for understanding the relative potency, efficacy, and duration of action of various synthetic corticosteroids used in clinical practice.

Research findings from such comparative studies demonstrate clear differences among various corticosteroids. For example, studies in rats have shown that intramuscular administration of methylprednisolone leads to a transient but profound suppression of plasma corticosterone, with levels returning to a normal circadian rhythm after 24 hours. nih.govresearchgate.net By performing similar experiments with other glucocorticoids like dexamethasone (B1670325) or prednisolone, researchers can rank them based on:

Potency: The dose required to achieve a certain level of corticosterone suppression.

Duration of Action: The time it takes for corticosterone levels to return to baseline after the drug is administered.

Furthermore, this compound is used in animal models of disease to compare the physiological stress associated with different conditions or interventions. Since corticosterone is a primary biomarker of stress, its levels are measured in models of pancreatitis, liver damage, and other diseases to provide an objective assessment of animal distress. nih.gov Comparing the corticosterone kinetic profiles between different models allows for a more quantitative and standardized evaluation of disease severity and the effectiveness of therapeutic interventions. nih.gov

A novel application involves using this compound not just as a standard, but as a potential therapeutic agent itself. A clinical study has been designed to explore the administration of d8-corticosterone as an alternative to hydrocortisone (B1673445) for treating Congenital Adrenal Hyperplasia (CAH), highlighting its emerging role in comparative clinical research. protocols.io

Table 3: Comparative Potency of Common Glucocorticoids
CompoundEquivalent Anti-Inflammatory Dose (mg)Relative Anti-Inflammatory PotencyRelative Mineralocorticoid PotencyBiological Half-Life (hours)
Hydrocortisone (Cortisol)20118-12
Corticosterone250.80.88-12
Prednisone540.812-36
Prednisolone540.812-36
Methylprednisolone450.512-36
Dexamethasone0.7530036-54

*Data compiled from multiple sources. e-jnc.org Potency is relative to hydrocortisone.

Comparative Methodological Considerations

Advantages over Immunoassay-Based Techniques in Steroid Quantification

The adoption of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards like Corticosterone-d8 has addressed many of the shortcomings of traditional immunoassay (IA) methods. nih.govresearchgate.netnih.gov The primary advantages lie in superior specificity, accuracy, and sensitivity, particularly at low analyte concentrations. nih.gov

Immunoassays are prone to a significant limitation known as cross-reactivity. longdom.org This occurs when the antibody used in the assay binds not only to the target steroid but also to other structurally similar molecules, including endogenous metabolites and synthetic drugs. nih.govspringermedizin.denih.gov This lack of specificity can lead to falsely elevated and clinically misleading results. longdom.orgbiochemia-medica.com For instance, cortisol immunoassays have been shown to cross-react with compounds like prednisolone, 6-methylprednisolone, and 21-deoxycortisol, compromising their diagnostic utility. nih.govnih.govresearchgate.net In contrast, LC-MS/MS methods can distinguish between molecules with very similar structures, ensuring that the measurement is specific to the target analyte. researchgate.net

This enhanced specificity directly translates to improved accuracy. Numerous studies have documented that immunoassays tend to overestimate steroid concentrations, a problem that is especially pronounced when measuring the low levels of steroids found in certain populations, such as estradiol (B170435) in men or testosterone (B1683101) in women. nih.govbiochemia-medica.comaacrjournals.org The poor accuracy of IAs at these low concentrations can impact clinical decision-making. nih.govoup.comscispace.com LC-MS/MS is considered a more reliable reference method due to its ability to provide more accurate quantification across a wide dynamic range. biochemia-medica.comthermofisher.cn

Furthermore, LC-MS/MS assays typically offer lower limits of quantitation (LLOQ) than immunoassays. oup.comthermofisher.cn Immunoassays often have a functional sensitivity that is much higher than their stated detection limit, rendering them unsuitable for applications requiring the precise measurement of trace amounts of steroids. oup.comscispace.comresearchgate.net The use of a stable isotope-labeled internal standard like this compound in an LC-MS/MS workflow helps to compensate for variations during sample preparation and analysis, further improving the accuracy and precision of the measurement. sigmaaldrich.comcerilliant.com

Table 1. Comparison of Immunoassay (IA) and LC-MS/MS with Deuterated Internal Standards for Steroid Quantification
FeatureImmunoassay (IA)LC-MS/MS with Deuterated Standard (e.g., this compound)
SpecificityLower; prone to cross-reactivity with structurally similar steroids. longdom.orgnih.govnih.govHigh; capable of distinguishing between isobaric and isomeric compounds. researchgate.netnih.gov
AccuracyOften shows positive bias, overestimating concentrations, especially at lower levels. biochemia-medica.comaacrjournals.orgHigh; considered a reference method for accuracy. biochemia-medica.comthermofisher.cn
Sensitivity (LLOQ)Limited; often unsuitable for measuring very low physiological concentrations. oup.comscispace.comExcellent; capable of precise measurement at pg/mL levels. thermofisher.cn
MultiplexingMeasures only a single analyte per assay.Can simultaneously quantify multiple steroids in a single analytical run. nih.govnih.gov
Underlying PrincipleAntibody-antigen binding. researchgate.netMass-to-charge ratio separation and fragmentation. researchgate.net
Table 2. Examples of Compounds Causing Clinically Significant Cross-Reactivity in Cortisol Immunoassays
Cross-ReactantClinical ContextEffect on Immunoassay ResultReference
PrednisoloneTreatment with synthetic glucocorticoids.Falsely elevated cortisol levels. nih.govresearchgate.net
6-MethylprednisoloneTreatment with synthetic glucocorticoids.Falsely elevated cortisol levels. nih.govresearchgate.net
21-DeoxycortisolPatients with 21-hydroxylase deficiency.Clinically relevant false positive for cortisol. nih.govnih.gov
11-DeoxycortisolPatients with 11β-hydroxylase deficiency or following metyrapone (B1676538) challenge.Clinically relevant cross-reactivity. nih.govnih.gov

Challenges and Limitations in Deuterated Steroid Analysis

Despite the clear advantages, the use of deuterated steroids like this compound is not without its own set of analytical challenges. These issues must be carefully considered and addressed during method development and validation to ensure data integrity.

One of the primary challenges is the potential for chromatographic isotope effects . Because a deuterium (B1214612) atom is heavier than a hydrogen atom, its substitution can lead to slight differences in the physicochemical properties of the molecule. musechem.com This can manifest as a small shift in retention time during liquid chromatography, where the deuterated standard may elute slightly earlier or later than the native, non-labeled analyte. nih.govacs.org While often negligible, this separation can become problematic if it coincides with a region of significant matrix effects (ion suppression or enhancement), potentially compromising the internal standard's ability to accurately compensate for these variations. oup.com

Another critical limitation is the risk of deuterium-hydrogen exchange . If the deuterium atoms are located in chemically labile positions on the steroid backbone, they can exchange with protons from the surrounding solvent, particularly under acidic or basic conditions. sigmaaldrich.com This loss of the isotopic label is a serious issue, as it reduces the concentration of the internal standard and can generate the unlabeled analyte, leading to inaccurate quantification or a "false positive" signal. sigmaaldrich.com Therefore, the stability of the deuterium labels is paramount, and standards with deuterium placed in stable, non-exchangeable positions are preferred. sigmaaldrich.com

Furthermore, in-source or collision-cell scrambling of hydrogen and deuterium atoms can occur within the mass spectrometer itself. cerilliant.com This phenomenon can complicate the interpretation of mass spectra and affect the reproducibility of measurements. However, this issue can often be mitigated by optimizing instrument parameters and carefully selecting precursor-product ion transitions that are not affected by scrambling. cerilliant.com The choice of the internal standard itself is also crucial, as different deuteration patterns can lead to different analytical outcomes. researchgate.net

Table 3. Summary of Challenges in the Analysis of Deuterated Steroids
ChallengeDescriptionPotential ConsequenceMitigation Strategy
Chromatographic Isotope EffectThe deuterated standard and native analyte separate slightly during chromatography due to mass differences. nih.govacs.orgInaccurate quantification if separation coincides with matrix effects. oup.comOptimize chromatography to co-elute analyte and standard; use 13C-labeled standards which exhibit a smaller isotope effect. sigmaaldrich.com
Deuterium-Hydrogen ExchangeDeuterium atoms in labile positions are replaced by protons from the solvent. sigmaaldrich.comLoss of internal standard, inaccurate results, and potential for false positives. sigmaaldrich.comUse standards with deuterium in stable, non-exchangeable positions; control pH of solutions. sigmaaldrich.com
H/D ScramblingHydrogen and deuterium atoms rearrange within the ion source or collision cell of the mass spectrometer. cerilliant.comInconsistent and inaccurate measurements.Optimize mass spectrometer conditions; select stable fragmentation transitions for monitoring. cerilliant.com
Isotopic PurityThe deuterated standard may contain residual unlabeled analyte. musechem.comInaccurate calibration and biased results, especially at low concentrations.Use highly pure certified reference materials; characterize isotopic distribution.

Emerging Research Directions and Future Perspectives

Integration with Advanced Mass Spectrometry Techniques (e.g., MALDI Imaging)

Corticosterone-d8 is increasingly being integrated with sophisticated mass spectrometry imaging (MSI) techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging. MALDI-MSI allows for the visualization of the spatial distribution of molecules within tissue sections, but quantitative accuracy can be challenging. This compound serves as an ideal internal standard to overcome this limitation. By applying the deuterated standard to the tissue, it allows for the precise quantification and mapping of endogenous corticosterone (B1669441) in specific histological zones. endocrine-abstracts.org

Research has successfully applied MSI to map corticosteroids in various tissues, including the adrenal glands, brain, and kidneys. endocrine-abstracts.orgnih.gov In these studies, on-tissue chemical derivatization, often using reagents like Girard T, is employed to enhance the ionization of steroids, which are otherwise difficult to detect with high sensitivity by MALDI-MS. endocrine-abstracts.orgnih.govnih.gov The inclusion of a deuterated standard like this compound is critical in these workflows to differentiate the analyte from background noise and to correct for variations in ionization efficiency across the tissue sample. nih.gov This approach provides new insights into the localized concentration and function of steroids within functional renal zones or specific brain regions, which is crucial for understanding their role in blood pressure regulation and neurological processes. endocrine-abstracts.orgnih.gov

Table 1: Research Findings in Mass Spectrometry Imaging of Corticosteroids

TechniqueTissue StudiedKey FindingRelevance of Deuterated Standard
MALDI-FTICR-MSIMouse KidneySuccessfully mapped the distribution of corticosterone, 11-dehydrocorticosterone, and aldosterone (B195564) in different histological zones (cortex and medulla). endocrine-abstracts.orgEnables accurate quantification by distinguishing endogenous steroids from the standard, correcting for analytical variability. nih.gov
MALDI-FTICR-MSI with On-Tissue DerivatizationRat Adrenal Gland, Mouse BrainVisualized the spatial distribution of corticosterone and its metabolite, 11-dehydrocorticosterone, allowing for the assessment of enzyme activity (11β-HSD1). nih.govEssential for quantitative imaging, allowing researchers to measure pharmacodynamic effects of enzyme inhibitors. nih.gov
MALDI-MSI with Girard P DerivatizationRabbit LungDeveloped a method to visualize the pulmonary distribution of the corticosteroid budesonide, demonstrating the utility of derivatization for steroid detection. nih.govProvides a framework for using standards like this compound to quantify drug distribution in lung tissue. nih.gov

Potential for Novel Tracer Applications in Complex Biological Systems

Beyond its use as an internal standard, this compound is a powerful tool for in vivo tracer studies to investigate metabolic pathways and hormone dynamics. As a stable isotope-labeled tracer, it can be administered to biological systems to track the synthesis, transport, and metabolism of corticosterone without the use of radioactive materials. nih.gov The deuterium (B1214612) atoms increase the mass of the molecule, allowing it to be distinguished from the naturally occurring (endogenous) hormone by mass spectrometry. nih.gov

This tracer approach is invaluable for quantifying the rate of appearance and clearance of corticosterone, providing a dynamic view of steroidogenesis. nih.gov For instance, studies have utilized deuterated steroids to understand the role of specific enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), in diseases related to metabolic or cognitive dysfunction. nih.gov One study protocol has been developed for a clinical trial exploring the administration of d8-corticosterone itself as a potential therapeutic alternative to hydrocortisone (B1673445) for Congenital Adrenal Hyperplasia (CAH), highlighting its direct application in clinical research. protocols.io Such studies are crucial for understanding how steroid networks are regulated and how they are disrupted in disease states, opening avenues for developing new therapeutic strategies. nih.gov

Table 2: Chemical Properties of this compound (Major)

PropertyValueSource
Chemical NameThis compound pharmaffiliates.com
CAS Number1271728-07-4 pharmaffiliates.comcaymanchem.comlgcstandards.comscbt.com
Molecular FormulaC₂₁H₂₂D₈O₄ pharmaffiliates.comcaymanchem.comscbt.com
Molecular Weight354.51 g/mol pharmaffiliates.comlgcstandards.comscbt.comisotope.com
Synonyms(11β)-11,21-Dihydroxy-pregn-4-ene-3,20-dione-d8; Kendall's compound B-d8 pharmaffiliates.comscbt.com

Q & A

Basic Research Questions

Q. How is Corticosterone-d8 distinguished analytically from its non-deuterated counterpart in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized multiple reaction monitoring (MRM) transitions. Deuterated compounds like this compound exhibit distinct mass-to-charge (m/z) ratios due to isotopic substitution. For example, this compound (MW 354.51 Da) shows a +8 Da shift in precursor and product ions compared to endogenous corticosterone (MW 346.51 Da). Validate specificity by confirming the absence of cross-reactivity with structurally similar steroids (e.g., cortisol, dehydrocorticosterone) using chromatographic separation .

Q. What are the primary applications of this compound in endocrine research?

  • Methodological Answer : this compound serves as an internal standard for quantitative assays in pharmacokinetic (PK) and pharmacodynamic (PD) studies. It corrects for matrix effects and ion suppression in LC-MS/MS workflows. For instance, in rodent stress models, it quantifies endogenous corticosterone levels in plasma or brain tissue with accuracy (±5% bias) by matching deuterated and native compound extraction efficiencies .

Advanced Research Questions

Q. How can researchers address isotopic interference when using this compound in high-abundance biological samples?

  • Methodological Answer : Isotopic interference may arise from natural abundance of heavier isotopes (e.g., ¹³C, ¹⁵N) in endogenous corticosterone. Mitigate this by:

  • Optimizing chromatographic resolution (e.g., UPLC with sub-2µm particle columns).
  • Validating assays using deuterium dilution curves to confirm linearity (R² > 0.995) across expected concentration ranges.
  • Applying mathematical corrections (e.g., isotopic purity adjustment factors) based on the manufacturer’s reported deuterium enrichment (97 atom % D) .

Q. What experimental design considerations are critical for longitudinal studies using this compound in chronic stress models?

  • Methodological Answer :

  • Sampling frequency : Collect serial samples (e.g., plasma at 0, 15, 30, 60 minutes post-stress) to capture circadian variations in corticosterone dynamics.
  • Calibration curves : Prepare matrix-matched standards with this compound to account for batch-to-batch variability.
  • Data normalization : Use ratio-based calculations (analyte/internal standard peak area) to minimize instrument drift. Reference multi-laboratory validation protocols from the FDA Bioanalytical Method Validation Guidance .

Q. How do researchers reconcile discrepancies in reported pharmacokinetic half-lives of this compound across studies?

  • Methodological Answer : Discrepancies often stem from differences in:

  • Species-specific metabolism : Rodent vs. human hepatocyte assays may yield divergent clearance rates.
  • Dosing routes : Subcutaneous vs. intravenous administration alters bioavailability.
  • Analytical sensitivity : Ensure LC-MS/MS methods achieve lower limits of quantification (LLOQ ≤ 1 ng/mL). Cross-validate findings using orthogonal techniques (e.g., radioimmunoassay) and report confidence intervals for half-life estimates .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound tracer studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC₅₀ values.
  • Outlier detection : Apply Grubbs’ test to exclude biologically implausible data points.
  • Power analysis : Calculate sample sizes (n ≥ 8/group) to achieve 80% power (α = 0.05) for detecting 20% differences in corticosterone levels. Reference NIH Rigor and Reproducibility guidelines .

Q. How can researchers ensure cross-study reproducibility when using this compound?

  • Methodological Answer :

  • Documentation : Report deuterium position (2,2,4,6,6,17α,21,21-d8), solvent preparation, and storage conditions (-80°C in amber vials) to prevent degradation.
  • Inter-laboratory calibration : Participate in proficiency testing programs (e.g., CAP Steroid Hormone Challenges) to harmonize LC-MS/MS parameters.
  • Open data : Share raw MRM chromatograms and metadata in repositories like MetaboLights or Zenodo .

Cross-Disciplinary Applications

Q. What novel methodologies leverage this compound in neuroendocrine-immunology research?

  • Methodological Answer :

  • Microdialysis : Couple this compound with high-temporal-resolution sampling in brain regions (e.g., hippocampus) to study stress-immune crosstalk.
  • Multi-omics integration : Correlate corticosterone dynamics with transcriptomic (RNA-seq) or proteomic (TMT-labeled) datasets to identify glucocorticoid-regulated pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.